molecular formula C12H19F3N2O3 B2647041 Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate CAS No. 1955505-83-5

Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate

Cat. No.: B2647041
CAS No.: 1955505-83-5
M. Wt: 296.29
InChI Key: BXWWAIRZUFTDOE-UHFFFAOYSA-N
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Description

Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate is a synthetic organic compound with the molecular formula C12H19F3N2O3 It is characterized by the presence of a piperidine ring substituted with a trifluoroacetamido group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoroacetamido Group: This step involves the reaction of the piperidine derivative with trifluoroacetic anhydride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoroacetamido group, potentially converting it to an amine.

    Substitution: The trifluoroacetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the trifluoroacetamido group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate
  • Tert-butyl 3,3-difluoro-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate
  • Tert-butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoroacetamido group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-9(18)8-7(5-4-6-16-8)17-10(19)12(13,14)15/h7-8,16H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWWAIRZUFTDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CCCN1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955505-83-5
Record name tert-butyl 3-(trifluoroacetamido)piperidine-2-carboxylate
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